molecular formula C4H6N4O11 B3368303 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) CAS No. 20820-44-4

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)

Cat. No. B3368303
CAS RN: 20820-44-4
M. Wt: 286.11 g/mol
InChI Key: LQVCBLBPWSZOPA-UHFFFAOYSA-N
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Description

“1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)” is an organic chemical compound. It has a molecular formula of C5H9N3O9 and a molecular weight of 255.1397 . It is also known by other names such as Metriol trinitrate, Trimethylolethane trinitrate, Tris(hydroxymethyl)ethane trinitrate, and TMETN .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C5H9N3O9/c1-5(2-15-6(9)10,3-16-7(11)12)4-17-8(13)14/h2-4H2,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Chemical Synthesis and Characterization

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) is a compound with several alternative names and has been utilized in various chemical syntheses and characterization studies. For instance, it has been identified in a study focusing on the chemical synthesis and characterization of certain esters as substrates for hydrolytic enzymes. These esters, including 3-(p-nitrophenoxy)-1,2-propanediol and similar compounds, were prepared to serve as substrates for enzymes in biochemical assays (Rammler, Haugland, & Shavitz, 1973).

Energetic Polynitro Cyclic Esters Research

The compound has also been studied in the context of energetic polynitro cyclic esters. Research in this area has explored the reaction of 1,3-propanediol derivatives with various chemicals to form cyclic dinitro-containing esters. These compounds were analyzed for their energetic properties and compared with existing energetic compounds like PETN, RDX, and TNT (Singh & Shreeve, 2011).

Environmental Chemistry

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) has been investigated for its environmental chemistry aspects. One study focused on the biodegradability of similar compounds, revealing their resistance to biodegradation by microorganisms. The study highlighted the volatility of these compounds, posing potential health hazards due to azeotrope formation with water (Wyman, Guard, & Coleman, 1984).

Antimicrobial Properties in Cutting Fluids

Research has shown that 1,3-propanediol compounds exhibit antimicrobial properties in cutting fluids, with some derivatives being highly active. These findings have implications for industrial applications where microbial growth control is essential [(Bennett, Gannon, & Bennett, 1983)](https://consensus.app/papers/inhibitory-properties-13propanediols-cutting-fluids-bennett/bfde4a59fe085c3b8bfa135e17e08b04/?utm_source=chatgpt).

Synthesis and Applications in Various Fields

The synthesis and application of derivatives of 1,3-Propanediol, like 2-bromo-2-nitro-1,3-propanediol, have been reviewed, emphasizing their properties and applications in cosmetics, water treatment, oil industry, and pharmaceuticals. This research underscores the versatility of such compounds in various industrial applications (Wenlong, 2010).

Esterification Studies

Esterification studies involving 1,3-propanediol and related compounds have also been conducted. For example, a study on the esterification of boric acid with 1,2-propanediol and similar compounds using 11B NMR spectroscopy highlights the formation and stability of various esters, important for understanding the chemical behavior of these compounds (Oi, Takeda, & Kakihana, 1992).

Safety and Hazards

This compound is an unstable substance and is forbidden from transport. When heated to decomposition, it emits toxic vapors of NOx .

properties

IUPAC Name

[2-nitro-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O11/c9-5(10)4(1-17-6(11)12,2-18-7(13)14)3-19-8(15)16/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVCBLBPWSZOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885153
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20820-44-4
Record name Nitroisobutylglycerol trinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20820-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
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